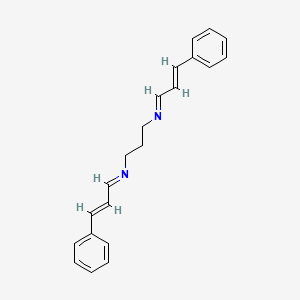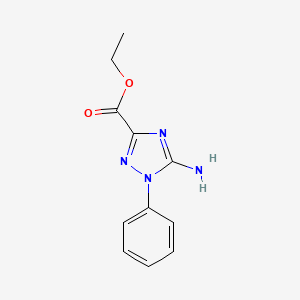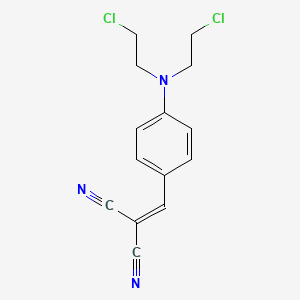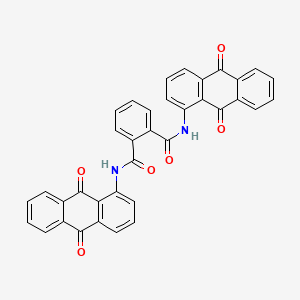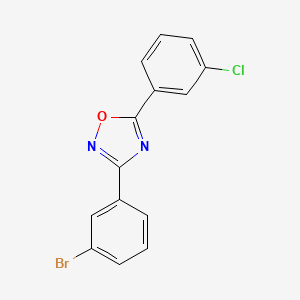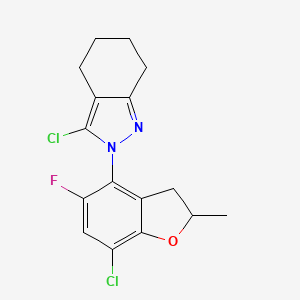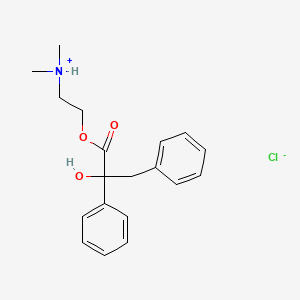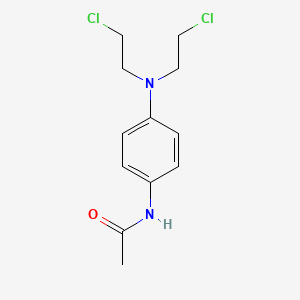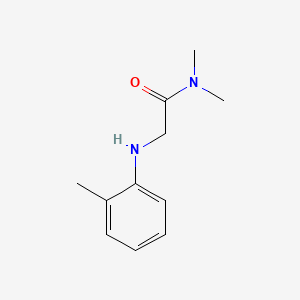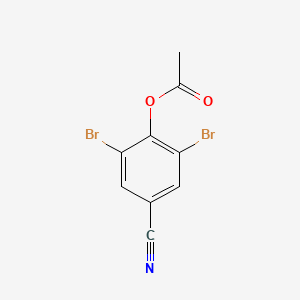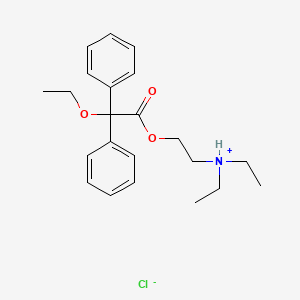
Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride is a synthetic organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of diethylaminoethyl, diphenyl, and alpha-ethyloxyacetate groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diethylaminoethanol with diphenylacetic acid, followed by the introduction of an ethyloxyacetate group. The final step involves the conversion of the compound to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is employed in studies involving cell transfection and gene delivery due to its ability to interact with nucleic acids.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids, facilitating their delivery into cells. This interaction is mediated by the positively charged diethylaminoethyl group, which forms electrostatic bonds with the negatively charged phosphate backbone of nucleic acids. The compound’s ability to penetrate cell membranes and deliver genetic material makes it valuable in gene therapy and related applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylaminoethyl dextran: A similar compound used in gene delivery and transfection studies.
Diethylaminoethyl cellulose: Used as an adsorbent in chromatography and for detoxification purposes.
Diethylaminoethanol: A precursor for various chemical commodities, including local anesthetics.
Uniqueness
Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with nucleic acids and facilitate their delivery into cells sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
2075-04-9 |
|---|---|
Molekularformel |
C22H30ClNO3 |
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
2-(2-ethoxy-2,2-diphenylacetyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C22H29NO3.ClH/c1-4-23(5-2)17-18-25-21(24)22(26-6-3,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,4-6,17-18H2,1-3H3;1H |
InChI-Schlüssel |
GUXZXAZOIFWRFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


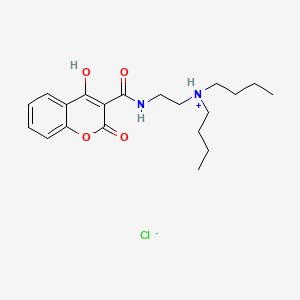

![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
